2-(4-ISOPROPYL-PHENYL)-BENZOOXAZOL-5-YLAMINE

Catalog No.
S3154270
CAS No.
530126-87-5
M.F
C16H16N2O
M. Wt
252.317
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-ISOPROPYL-PHENYL)-BENZOOXAZOL-5-YLAMINE

CAS Number

530126-87-5

Product Name

2-(4-ISOPROPYL-PHENYL)-BENZOOXAZOL-5-YLAMINE

IUPAC Name

2-(4-propan-2-ylphenyl)-1,3-benzoxazol-5-amine

Molecular Formula

C16H16N2O

Molecular Weight

252.317

InChI

InChI=1S/C16H16N2O/c1-10(2)11-3-5-12(6-4-11)16-18-14-9-13(17)7-8-15(14)19-16/h3-10H,17H2,1-2H3

InChI Key

BCCYWQXUPSYVQJ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N

solubility

not available

2-(4-Isopropyl-phenyl)-benzoxazol-5-ylamine is a chemical compound characterized by its unique structure, which consists of a benzoxazole ring substituted with an isopropyl group and an amine functional group. The compound is notable for its potential applications in medicinal chemistry and material science due to its distinctive properties. The presence of the isopropyl group enhances its lipophilicity, which may influence its biological activity and solubility in organic solvents.

The chemical reactivity of 2-(4-isopropyl-phenyl)-benzoxazol-5-ylamine can be explored through various types of reactions:

  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Oxidation Reactions: The compound may undergo oxidation, particularly at the benzoxazole moiety, leading to the formation of hydroxylated derivatives.
  • Reduction Reactions: Under reducing conditions, the amine can be converted to other functional groups, such as amides or secondary amines.

Common reagents for these reactions include:

  • Oxidizing agents like potassium permanganate or chromium trioxide for oxidation.
  • Reducing agents such as lithium aluminum hydride for reduction processes.

The biological activity of 2-(4-isopropyl-phenyl)-benzoxazol-5-ylamine has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent. Its mechanism of action may involve the inhibition of specific enzymes or receptors that are crucial for cellular proliferation and survival. The compound's lipophilic nature allows it to penetrate cell membranes effectively, enhancing its bioavailability and therapeutic efficacy.

The synthesis of 2-(4-isopropyl-phenyl)-benzoxazol-5-ylamine typically involves several steps:

  • Formation of Benzoxazole: The initial step may include the condensation of an appropriate phenolic compound with a carboxylic acid derivative to form the benzoxazole ring.
  • Substitution with Isopropyl Group: This step involves introducing the isopropyl group onto the phenyl ring through Friedel-Crafts alkylation or similar methods.
  • Amine Functionalization: Finally, the introduction of the amine group can be achieved through reductive amination or by reacting an appropriate amine with the benzoxazole derivative.

These synthetic routes can be optimized for yield and purity using various solvents and reaction conditions.

2-(4-Isopropyl-phenyl)-benzoxazol-5-ylamine has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Material Science: Its unique chemical structure could be utilized in creating novel materials with specific optical or electronic properties.
  • Fluorescent Probes: The compound's ability to absorb light may make it suitable for use in fluorescent imaging techniques.

Interaction studies involving 2-(4-isopropyl-phenyl)-benzoxazol-5-ylamine focus on its binding affinity to various biological targets. Research has shown that this compound can interact with specific enzymes and receptors, leading to modulation of their activity. These interactions are critical for understanding its mechanism of action and potential therapeutic uses.

When comparing 2-(4-isopropyl-phenyl)-benzoxazol-5-ylamine with similar compounds, several noteworthy features emerge:

Compound NameStructure HighlightsUnique Features
2-(4-Methylphenyl)-benzoxazol-5-amineMethyl group instead of isopropylPotentially lower lipophilicity
2-(4-Chlorophenyl)-benzoxazol-5-amineChlorine substituent on phenyl ringIncreased electronegativity
2-(Phenyl)-benzoxazol-5-amineLacks aliphatic substituentsSimpler structure; potentially less active

These compounds share a common benzoxazole core but differ in their substituents, which significantly affect their biological activities and physicochemical properties. The presence of the isopropyl group in 2-(4-isopropyl-phenyl)-benzoxazol-5-ylamine enhances its unique profile compared to these analogs, potentially leading to improved solubility and bioactivity.

Molecular Architecture

The compound features a benzoxazole core (a fused bicyclic system comprising a benzene ring and an oxazole ring) substituted at position 2 with a 4-isopropylphenyl group and at position 5 with an amine moiety (Figure 1). Its molecular formula is C₁₆H₁₆N₂O, with a molecular weight of 252.31 g/mol [1]. The 4-isopropylphenyl group introduces steric bulk and hydrophobicity, while the primary amine at position 5 provides hydrogen-bonding capability.

Key Structural Features:

  • Benzoxazole Core: The oxazole ring’s nitrogen and oxygen atoms create a polarizable electron-deficient system, enabling π-π stacking and dipole interactions [4] [6].
  • 4-Isopropylphenyl Substituent: The isopropyl group enhances lipophilicity, potentially improving membrane permeability [3] [5].
  • 5-Amine Group: This moiety serves as a hydrogen bond donor/acceptor, critical for target engagement [4] [6].

Structure-Activity Relationship (SAR)

SAR studies on analogous benzoxazole derivatives reveal critical insights:

Table 1: Impact of Substituents on Biological Activity in Benzoxazole Analogues

Substituent PositionModificationEffect on ActivitySource
2 (Aryl group)4-IsopropylphenylOptimizes hydrophobic interactions [1] [4]
5 (Amine)Primary amineEnhances hydrogen bonding [4] [6]
3/4 (Phenyl ring)Methoxy or morpholineImproves solubility and potency [5]

For example, replacing the 4-pyridyl group in related compounds with 4-isopropylphenyl (as in this compound) improved interactions with hydrophobic pockets in Mycobacterium tuberculosis IMPDH2, yielding nanomolar inhibition [4]. Similarly, substituting the 5-amine with bulkier groups reduced activity, underscoring its role in target binding [6].

Bioisosteric Replacement Possibilities

Rationale for Bioisosteric Modifications

Bioisosteric replacements aim to preserve pharmacological activity while optimizing physicochemical properties. Potential strategies for this compound include:

Table 2: Proposed Bioisosteric Replacements

Original GroupBioisostereExpected Outcome
4-Isopropylphenyl4-CyclopropylphenylMaintains hydrophobicity with reduced steric hindrance
Benzoxazole coreImidazo[1,2-a]pyridineEnhances metabolic stability
5-AmineAzetidineRetains hydrogen bonding with improved solubility

For instance, replacing the benzoxazole core with imidazo[1,2-a]pyridine in related compounds improved metabolic stability without compromising target affinity [4]. Similarly, substituting the 4-isopropylphenyl with a 4-tert-butyl group (as seen in structurally related compounds [1]) could enhance binding to hydrophobic enzyme pockets.

Computational Analysis of Structural Stability

Molecular Docking and Dynamics

Docking studies of analogous benzoxazoles into Mycobacterium tuberculosis IMPDH2 revealed that the 4-isopropylphenyl group occupies a hydrophobic cavity near Arg290, while the 5-amine forms hydrogen bonds with Glu458 [4]. Molecular dynamics simulations further demonstrated that the isopropyl group stabilizes the ligand-protein complex through van der Waals interactions (Figure 2) [4].

Quantum Mechanical Calculations

Density functional theory (DFT) analyses of the benzoxazole core indicate a planar geometry with partial positive charge localization on the oxazole nitrogen, facilitating interactions with electron-rich protein residues [6]. The HOMO-LUMO gap (ΔE = 4.2 eV) suggests moderate reactivity, aligning with its role as a non-covalent inhibitor [5].

Rational Design Approaches for Structural Optimization

Substituent Engineering

  • Hydrophilic Modifications: Introducing morpholine or N,N-diethyl groups at position 4 of the phenyl ring improved aqueous solubility in analogues while retaining potency (e.g., MIC = 0.25 μg/mL against Pseudomonas aeruginosa) [5].
  • Halogenation: Adding fluorine or chlorine at position 6 of the benzoxazole core enhanced metabolic stability in hepatic microsome assays [6].

Scaffold Hopping

Replacing the benzoxazole core with imidazo[1,2-a]pyridine increased selectivity for adenosine A₂A receptors (Kᵢ = 1 μM) [6], suggesting applicability for neurodegenerative disease targets.

Hybridization Strategies

Conjugating the 5-amine with a polyethylene glycol (PEG) chain improved blood-brain barrier penetration in preclinical models, a strategy validated in CNS-targeted benzoxazoles [6].

The synthesis of benzoxazole derivatives, including 2-(4-isopropyl-phenyl)-benzooxazol-5-ylamine, has been extensively developed through several traditional methodologies that have served as the foundation for modern synthetic approaches. These classical routes primarily involve the cyclization of 2-aminophenol derivatives with various carbonyl-containing compounds under acidic or thermal conditions.

The most prominent traditional method involves the use of polyphosphoric acid as a cyclizing agent [1] [2] [3]. This approach typically employs 2-aminophenol derivatives with carboxylic acids or their derivatives at elevated temperatures ranging from 150-180°C for 3-5 hours. The mechanism involves the formation of benzoic-phosphoric anhydride intermediates followed by acylation of the aminophenol to form 2-aminophenyl benzoate. Subsequent acyl migration generates 2-hydroxybenzanilide, which undergoes acid-catalyzed ring closure to yield the benzoxazole product [2] [3]. This method achieves yields of 65-85% but requires harsh conditions and the use of toxic reagents.

Another established traditional route involves acid-catalyzed condensation reactions between 2-aminophenol and aldehydes under thermal conditions [4] [5]. These reactions typically proceed at temperatures of 100-140°C for 2-8 hours using various acid catalysts such as sulfuric acid, hydrochloric acid, or Lewis acids. The process involves initial Schiff base formation followed by intramolecular cyclization and oxidative aromatization. While this method offers milder conditions compared to polyphosphoric acid routes, it often requires extended reaction times and may produce lower yields for sterically hindered substrates.

Thermal cyclization represents another traditional approach where 2-aminophenol derivatives are heated directly with aldehydes or carboxylic acids at temperatures of 140-200°C for 2-12 hours [5] [6]. This method, while operationally simple, suffers from long reaction times, high energy consumption, and potential thermal decomposition of sensitive substrates. The yields typically range from 60-80%, making it less efficient than other traditional methods.

Modern Synthetic Approaches

Condensation Reactions with o-Aminophenols

Modern synthetic approaches have significantly improved upon traditional methodologies by introducing more efficient catalytic systems and optimized reaction conditions. The condensation of o-aminophenols with various carbonyl compounds has been refined through the development of novel catalytic systems that operate under milder conditions with enhanced selectivity and yields.

Recent advances include the use of metal triflates as catalysts for the heteroannulation of nitriles with o-aminophenols [7]. Copper(II) trifluoromethanesulfonate has been demonstrated to effectively catalyze the formation of both 2-aryl and 2-alkyl benzoxazoles under mild conditions. The proposed mechanism involves copper-promoted nucleophilic attack of o-aminophenol on the nitrile to form amidines, followed by copper-induced intramolecular cyclization with ammonia elimination. This method achieves yields of 78-93% and tolerates air atmosphere, making it practically attractive for synthetic applications.

The development of ionic liquid-based catalytic systems has emerged as a significant advancement in this area [4] [8]. Brønsted acidic ionic liquid gels (BAIL gel) obtained by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate with tetraethyl orthosilicate have shown remarkable catalytic activity for benzoxazole synthesis. These systems achieve 98% yields at 130°C for 5 hours under solvent-free conditions, with the catalyst being recyclable for multiple runs with minimal loss of activity.

Ring Formation Strategies

Modern ring formation strategies have evolved to employ transition metal catalysis for more efficient benzoxazole construction. Copper-catalyzed domino annulation approaches have been developed for benzoxazole synthesis under both microwave-accelerated and conventional thermal conditions [9]. These methods involve copper-catalyzed intermolecular cross-coupling of 1,2-dihaloarenes with primary amides to form the aromatic nitrogen bond, followed by intramolecular cyclization to form the aromatic oxygen bond.

A particularly innovative approach involves the use of copper-catalyzed cyclization of ortho-haloanilides [10]. This method employs CuI and 1,10-phenanthroline (10 mol%) as the catalyst system and is believed to proceed via an oxidative insertion/reductive elimination pathway through a Cu(I)/Cu(III) manifold. The reaction shows excellent functional group compatibility and can be applied to parallel synthesis approaches for generating libraries of benzoxazoles.

Iron-catalyzed oxidative coupling/cyclization has emerged as an economically attractive alternative to copper-based systems [11]. This approach utilizes inexpensive iron(III) catalysts for the oxidative coupling of phenol derivatives with benzoyl aldehyde oximes at room temperature. The method is particularly noteworthy as the oxime substrate serves both as a reactant and as an ancillary ligand to support the iron catalyst, demonstrating elegant synthetic design.

Functionalization of Preformed Benzoxazole Scaffolds

The functionalization of preformed benzoxazole scaffolds has become increasingly important for accessing structurally diverse derivatives. Direct 2-arylation of benzoxazoles represents a powerful approach for introducing substituents [12] [13]. Copper-catalyzed direct 2-arylation with aryl bromides has been developed using CuI/PPh3-based catalyst systems. This method operates through C-H activation processes and achieves good to excellent yields while tolerating various functional groups.

Palladium-catalyzed systems have also been developed for the direct arylation of benzoxazoles with aryl halides [12]. These methods typically employ Pd/ligand combinations under basic conditions and can accommodate both electron-rich and electron-deficient aryl halides. The versatility of these approaches allows for the rapid construction of diverse benzoxazole libraries for biological screening.

Ring-opening functionalization strategies have been explored for accessing highly functionalized benzoxazole derivatives [14]. Copper-mediated ring opening of benzoxazoles with ethyl diazoacetate and water has been discovered, leading to the formation of highly functionalized substituted benzenes bearing aldehyde, amine carboxylate, and hydroxyl groups. This transformation involves carbene addition, ylide formation, and water addition, all catalyzed by the copper center.

Green Chemistry Approaches

The principles of green chemistry have been increasingly applied to benzoxazole synthesis, focusing on solvent-free conditions, renewable catalysts, and energy-efficient processes. Microwave-assisted synthesis has emerged as a prominent green chemistry approach, offering significant advantages in terms of reaction times and energy consumption [15] [16] [17].

Solvent-free microwave-assisted synthesis has been developed using various catalytic systems [17] [18]. The use of choline chloride-oxalic acid deep eutectic solvent (DES) as a catalyst under microwave irradiation has achieved excellent yields (94%) at 130°C for 15 minutes. This approach eliminates the need for organic solvents and reduces reaction times from hours to minutes while maintaining high product yields.

Ultrasonic irradiation represents another green chemistry approach that has gained significant attention [19] [20]. Ultrasound-assisted synthesis of benzoxazoles has been demonstrated using various catalytic systems, including ionic liquids and heterogeneous catalysts. The method typically operates at temperatures of 50-80°C for 10-60 minutes, achieving yields of 80-92% while consuming minimal energy and producing minimal waste.

Water as a solvent has been explored as an environmentally benign alternative to organic solvents [4] [5]. Samarium triflate has been demonstrated as a reusable acid catalyst for the condensation of o-aminophenols with aldehydes under aqueous conditions. While reaction times are generally longer compared to organic solvents, the environmental benefits and cost-effectiveness make this approach attractive for large-scale applications.

Ball milling and mechanochemical approaches have been developed for solvent-free benzoxazole synthesis [1]. These methods involve grinding reactants with catalysts in ball mills for short periods (5-10 minutes) at room temperature, achieving yields of 75-90% with minimal waste generation. The approach is particularly attractive for its simplicity and elimination of solvents entirely.

Scale-up Considerations and Challenges

The scale-up of benzoxazole synthesis presents several challenges that must be addressed for industrial applications. Heat management becomes critical during scale-up, particularly for exothermic reactions involving strong acids or oxidizing agents [21] [22]. The development of continuous flow systems has emerged as a solution to these challenges, providing better temperature control and safer operation.

Continuous flow synthesis has been successfully implemented for benzoxazole production at industrial scales [23] [24] [22]. A notable example involves the development of a multistep flow process for highly functionalized benzoxazoles, where continuous flow technology allowed for accurate temperature control and immediate in-line quenching while minimizing hold-up time for unstable intermediates. The process achieved throughput of 0.85 kg per hour per liter of reactor volume with consistent quality.

Reactor selection becomes crucial during scale-up, with cascades of continuously stirred tank reactors (CSTRs) being employed for highly exothermic reactions [22]. The rational allocation of batch, semibatch, and flow reactors based on reaction kinetics and heat generation has been demonstrated to optimize both yield and safety. This approach has been successfully applied to deliver multi-kilogram quantities of benzoxazole intermediates for pharmaceutical applications.

Catalyst recovery and recycling present significant challenges for large-scale synthesis [4] [24]. Heterogeneous catalysts offer advantages in terms of separation and reuse, but may suffer from deactivation over time. The development of manganese-based heterogeneous catalysts for continuous flow synthesis has addressed these concerns by ensuring complete catalyst regeneration through oxygen flow, minimizing metal leaching while maintaining activity.

Purification Strategies

The purification of benzoxazole derivatives requires careful consideration of their physical and chemical properties. Traditional chromatographic methods using silica gel with hexane/ethyl acetate eluent systems (1:1 to 9:1) achieve purities of 90-99% with recoveries of 70-90% [8]. However, these methods are time-consuming and generate significant solvent waste, making them less suitable for large-scale applications.

Recrystallization remains the most practical method for large-scale purification of benzoxazoles [25]. The selection of appropriate solvent systems is critical, with ethanol, methanol, and mixed solvent systems (toluene/heptane, ethyl acetate/hexane) being commonly employed. Recrystallization can achieve purities of 95-99.5% with recoveries of 80-95%, making it highly suitable for industrial applications.

Reverse-phase high-performance liquid chromatography (HPLC) has been developed for analytical and preparative purification of benzoxazoles [26] [27]. Mobile phases typically consist of acetonitrile/water gradients with phosphoric acid or formic acid for MS compatibility. While achieving the highest purities (95-99.9%), HPLC methods are expensive and limited in scale, making them suitable primarily for analytical applications and small-scale purifications.

Solid-phase extraction (SPE) methods have been developed for both purification and preconcentration of benzoxazole derivatives [28]. These methods use C18 or silica cartridges and achieve purities of 85-95% with recoveries of 75-90%. The automation potential and scalability of SPE make it attractive for routine purification applications.

Crystallization from mixed solvents has been optimized for specific benzoxazole derivatives, achieving excellent purities (95-99%) with good recoveries (85-95%) [25]. The development of systematic crystallization protocols involves screening various solvent combinations and crystallization conditions to identify optimal parameters for each specific compound.

Synthetic Analogs and Structural Variations

The synthesis of benzoxazole analogs and structural variations has been extensively explored to investigate structure-activity relationships and optimize biological properties. Substituted phenyl rings represent the most common structural modification, with 4-methyl, 4-chloro, and 4-tert-butyl substituents being readily accessible through standard synthetic routes [29] [30] [31].

Heteroaryl substitution has been investigated to introduce electronic effects and enhance biological activity [32]. Pyridyl, thienyl, and furyl substituents have been successfully incorporated into benzoxazole structures, often showing enhanced antifungal and antiviral activities compared to their phenyl analogs. The synthetic accessibility of these modifications is generally moderate, requiring specialized starting materials or additional synthetic steps.

Halogen substitution patterns have been systematically studied to optimize antimicrobial activities [29] [30] [31]. Fluorine, chlorine, bromine, and iodine substituents at various positions on the benzoxazole ring system have been synthesized and evaluated. Structure-activity relationship studies have revealed that electron-withdrawing groups at the 5-position of benzoxazoles enhance activity against Candida albicans, while benzothiazole ring systems show enhanced antimicrobial activity against Staphylococcus aureus.

The introduction of methoxy and hydroxy groups has been explored to modulate hydrogen bonding interactions and antioxidant properties [33] [34]. These modifications are generally accessible through standard synthetic routes but may require protection-deprotection strategies for selective functionalization. The resulting compounds often show enhanced solubility in aqueous media while maintaining biological activity.

Nitro and amino group substitutions have been investigated for their redox properties and antibacterial activities [29] [30]. The 5,6-difluorosubstituted benzothiazole derivatives have shown particular promise as potent inhibitors of Gram-positive pathogens with potential against drug-resistant bacteria. The synthetic accessibility of these modifications is moderate, often requiring specialized reduction or nitration procedures.

Carbonyl derivatives including aldehydes, ketones, and esters have been synthesized to investigate enzyme inhibition properties [33]. These modifications typically require moderate to difficult synthetic procedures but can provide valuable insights into structure-activity relationships. The resulting compounds often show enhanced reactivity and can serve as intermediates for further functionalization.

XLogP3

3.9

Dates

Last modified: 08-18-2023

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